

Spectroscopic Analysis of Dibutyl Sebacate: A Technical Guide

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Compound of Interest		
Compound Name:	Dibutyl Sebacate	
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This guide provides a comprehensive overview of the spectroscopic data for **dibutyl sebacate** (DBS), a widely used plasticizer and solvent. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DBS, along with detailed experimental protocols for data acquisition.

Chemical Structure

Dibutyl sebacate (IUPAC name: dibutyl decanedioate) is the diester of sebacic acid and n-butanol. Its chemical structure is shown below.[1]

Chemical Formula: C₁₈H₃₄O₄[1] Molecular Weight: 314.46 g/mol [2]

Structure of **Dibutyl Sebacate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **dibutyl sebacate** provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Data



The ¹H NMR spectrum of **dibutyl sebacate**, typically recorded in deuterated chloroform (CDCl₃), shows four main groups of signals corresponding to the butyl and sebacate moieties. [1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Proton)
~4.07	Triplet	4H	a (-O-CH ₂ -)
~2.29	Triplet	4H	d (-C(=O)-CH ₂ -)
~1.62	Multiplet	8H	b, e (-O-CH ₂ -CH ₂ -), (- C(=O)-CH ₂ -CH ₂ -)
~1.35	Multiplet	8H	c, f (-CH ₂ -CH ₃), (- C(=O)-(CH ₂) ₂ -CH ₂ -)
~0.94	Triplet	6H	g (-CH₃)

Note: Data is referenced from a spectrum run at 90 MHz in CDCl₃.[1] Chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.



Chemical Shift (ppm)	Assignment (Carbon)	
173.82	4 (C=O)	
64.10	1 (-O-CH ₂)	
34.38	5 (-C(=O)-CH ₂)	
30.83	2 (-O-CH ₂ -CH ₂)	
29.14	6, 7 (-C(=O)-CH ₂ -CH ₂ -CH ₂)	
25.03	8 (-C(=O)-(CH ₂) ₃ -CH ₂)	
19.22	3 (-CH ₂ -CH ₃)	
13.73	9 (-CH₃)	

Note: Data is referenced from a spectrum run at 15.09 MHz in CDCl₃.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dibutyl sebacate** is characterized by strong absorptions corresponding to the ester functional group and the alkyl chains.

Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
~2960, ~2930, ~2860	Strong	C-H (Alkyl) Stretching
~1740	Strong	C=O (Ester) Stretching
~1170	Strong	C-O (Ester) Stretching

Note: Peak positions are approximate. The spectrum is typically acquired from a neat liquid film.[3]

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **dibutyl sebacate**, Electron Ionization (EI) is a common technique.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
241.0	89.63	[M - C ₄ H ₉ O] ⁺
185.0	79.07	[M - C4H9O2C] ⁺
143.0	84.31	[C8H15O2] ⁺
57.0	70.09	[C ₄ H ₉] ⁺
56.0	99.99	[C4H8]+ (Base Peak)

Note: Data is from GC-MS with Electron Ionization (EI-B).[1] The molecular ion [M]⁺ at m/z 314 is often weak or absent in EI spectra.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **dibutyl sebacate**.

NMR Sample Preparation and Acquisition

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of dibutyl sebacate into a clean vial.[4]
 - For ¹³C NMR, a higher concentration is needed; weigh 20-50 mg of the sample.[5]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5]
 [6]
 - Gently swirl or vortex the vial to ensure the liquid is fully dissolved and the solution is homogeneous.



- Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7] The final liquid height in the tube should be approximately 4-5 cm.[5][6]
- Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[6]

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 This can be done manually or automatically.[6]
- Tune and match the probe to the desired nucleus (1H or 13C).[6]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.
- Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and let them dry completely.[8]
 - Using a pipette, place one or two drops of neat dibutyl sebacate onto the center of one salt plate.[8][9]
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[8][9] Avoid applying excessive pressure to prevent cracking the plates.



• Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty sample compartment first, if required by the instrument.
- Run the sample scan to obtain the IR spectrum of dibutyl sebacate.[8]
- After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.[8]

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of dibutyl sebacate (e.g., ~1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or methanol.[10]
 - If necessary, perform a serial dilution to achieve a final concentration in the low μg/mL range to avoid saturating the detector.[10]
 - Transfer the final solution to a 2 mL autosampler vial and cap it.[10]

Data Acquisition:

- Set the parameters for the Gas Chromatograph (GC), including the injection volume (typically 1 μL), injector temperature, oven temperature program, and column type.
- Set the parameters for the Mass Spectrometer (MS), including the ionization mode (typically Electron Ionization at 70 eV), mass range to be scanned (e.g., m/z 40-500), and scan speed.
- Inject the sample into the GC. The compound will travel through the GC column, separating it from the solvent and any impurities.
- As dibutyl sebacate elutes from the column, it enters the MS ion source, where it is fragmented and analyzed.

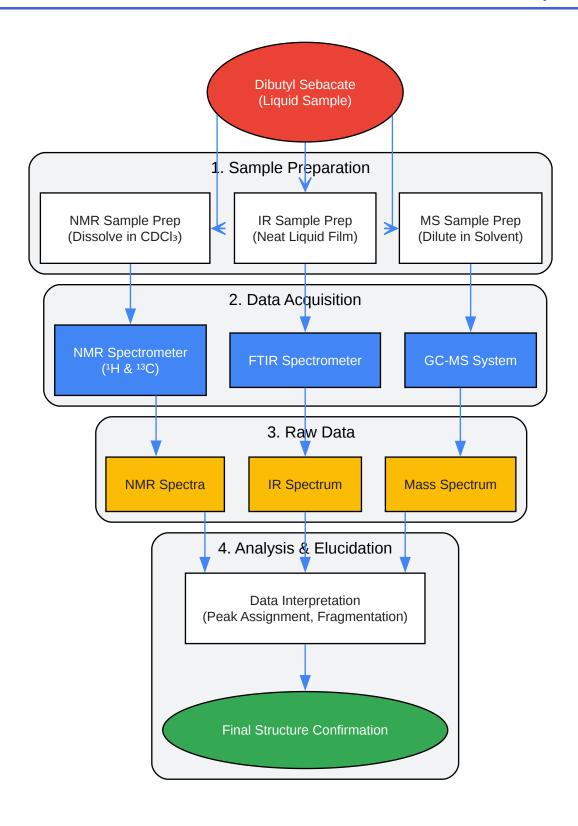


• The resulting data is a total ion chromatogram (TIC) and a mass spectrum for the corresponding chromatographic peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dibutyl sebacate**.





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Spectroscopic analysis workflow for a liquid sample.



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